molecular formula C21H23BrN2O4 B4798244 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone

Cat. No.: B4798244
M. Wt: 447.3 g/mol
InChI Key: BDTUOOFKPBJGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone is a complex organic compound that features a piperazine ring, a benzodioxole moiety, and a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.

    Bromination of the Phenoxy Group: The phenoxy group is brominated using bromine in the presence of a catalyst.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole moiety with the piperazine ring and the brominated phenoxy group under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would be the substituted derivatives, such as amines or thiols.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The benzodioxole moiety can interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. The brominated phenoxy group may enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone is unique due to the presence of the brominated phenoxy group, which can enhance its binding affinity and specificity. This compound’s structure allows for diverse chemical modifications, making it a versatile building block for various applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-15-10-17(3-4-18(15)22)26-13-21(25)24-8-6-23(7-9-24)12-16-2-5-19-20(11-16)28-14-27-19/h2-5,10-11H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTUOOFKPBJGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-3-methylphenoxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.